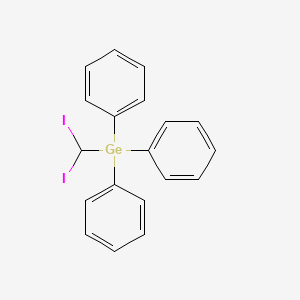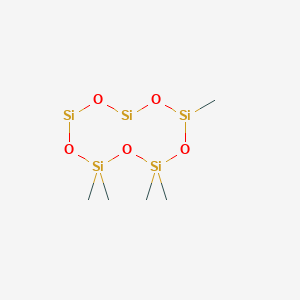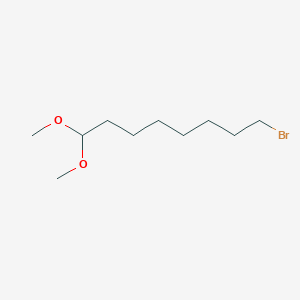![molecular formula C17H16 B14358659 [2-(2-Phenylcyclopropyl)ethenyl]benzene CAS No. 96094-89-2](/img/no-structure.png)
[2-(2-Phenylcyclopropyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Phenylcyclopropyl)ethenyl]benzene is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)ethenyl]benzene typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by further functionalization. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropyl derivative. This intermediate can then undergo a Heck reaction with a vinyl halide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium complexes are often employed to facilitate the Heck reaction, ensuring high selectivity and conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Phenylcyclopropyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of [2-(2-Phenylcyclopropyl)ethyl]benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
[2-(2-Phenylcyclopropyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [2-(2-Phenylcyclopropyl)ethenyl]benzene exerts its effects depends on its specific application. In chemical reactions, the cyclopropyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the ethenyl group.
Phenylcyclopropane: Similar structure but lacks the ethenyl group.
Propriétés
| 96094-89-2 | |
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(2-phenylcyclopropyl)ethenylbenzene |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
Clé InChI |
LWOCZQGLJDAHIB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)




![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
